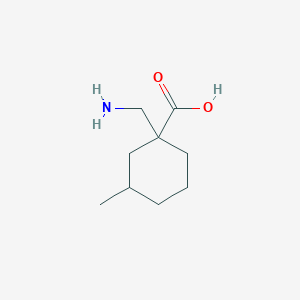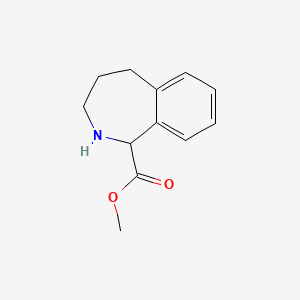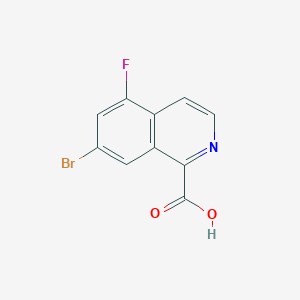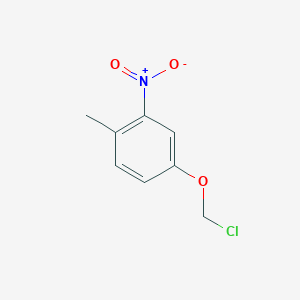
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid is a synthetic compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is structurally characterized by a cyclohexane ring substituted with an aminomethyl group and a carboxylic acid group. It is a derivative of cyclohexane and is known for its stability and reactivity, making it a valuable compound in various scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid can be achieved through several methods:
-
Synthetic Routes
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This method involves the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates.
-
Industrial Production Methods
- The industrial production of this compound often involves the use of lower alcohols such as ethanol or methanol, carboxylic acids like acetic acid, and esters or ethers like ethyl acetate, together with ammonia .
- Another method involves the production of the compound from its hydrochloric salt in an anhydrous medium .
Analyse Chemischer Reaktionen
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions:
-
Types of Reactions
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are common in organic synthesis.
Substitution Reactions: It can participate in substitution reactions, such as the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group.
-
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Formaldehyde and primary or secondary amines are commonly used in Mannich reactions.
-
Major Products
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid has several scientific research applications:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Wirkmechanismus
The exact mechanism of action of 1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid is not fully understood. it is known to inhibit excitatory neuron activity by interacting with voltage-gated calcium channels in cortical neurons . This interaction leads to the inhibition of neurotransmitter release, which contributes to its anticonvulsant and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid can be compared with other similar compounds:
-
Similar Compounds
Gabapentin: A similar compound with anticonvulsant properties.
Cyclopentanamine: Another compound with a similar structure but different functional groups.
-
Uniqueness
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
1-(aminomethyl)-3-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-7-3-2-4-9(5-7,6-10)8(11)12/h7H,2-6,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
QGQVWPUAPILUTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13195117.png)

![tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate](/img/structure/B13195124.png)
![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)

![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)


![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13195188.png)

